BenchChemオンラインストアへようこそ!

(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole

Stereochemistry Diastereomer differentiation Medicinal chemistry building blocks

(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole (CAS 1613393-51-3) is a chiral, bicyclic heterocyclic compound built on a cis-fused pyrano[3,4-c]isoxazole core. With a molecular formula of C₇H₁₁NO₂, a molecular weight of 141.17 Da, and two defined asymmetric centers at positions 3a (R) and 5 (S), it serves as a stereochemically pure building block or advanced intermediate for medicinal chemistry programs.

Molecular Formula C7H11NO2
Molecular Weight 141.17
CAS No. 1613393-51-3
Cat. No. B2788022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole
CAS1613393-51-3
Molecular FormulaC7H11NO2
Molecular Weight141.17
Structural Identifiers
SMILESCC1CC2CON=C2CO1
InChIInChI=1S/C7H11NO2/c1-5-2-6-3-10-8-7(6)4-9-5/h5-6H,2-4H2,1H3/t5-,6-/m0/s1
InChIKeyMLDQZNZAPTVQQU-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole CAS 1613393-51-3 for Chiral Drug Discovery and CNS Intermediate Synthesis


(3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole (CAS 1613393-51-3) is a chiral, bicyclic heterocyclic compound built on a cis-fused pyrano[3,4-c]isoxazole core . With a molecular formula of C₇H₁₁NO₂, a molecular weight of 141.17 Da, and two defined asymmetric centers at positions 3a (R) and 5 (S), it serves as a stereochemically pure building block or advanced intermediate for medicinal chemistry programs . Its rigid scaffold, characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 0.86), positions it as a candidate for three-dimensional fragment-based drug discovery where saturation and chirality are correlated with improved clinical developability [1].

Why (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole Cannot Be Substituted by Generic Achiral or Racemic Isoxazole Intermediates


Pyrano[3,4-c]isoxazoles as a class exhibit biological activities ranging from fungicidal to CNS-modulating effects, but these activities are exquisitely sensitive to both the substitution pattern and the absolute stereochemistry at the ring junction and the 5-position [1]. The (3aR,5S) diastereomer defines a specific spatial orientation of the methyl substituent relative to the fused isoxazole ring that is not reproduced by either its (3aR,5R) diastereomer (CAS 1220327-45-6) or achiral/racemic variants . In related bicyclic isoxazole GABA analogue series, stereochemistry at the corresponding positions has been shown to dictate receptor subtype selectivity and functional potency—substituting one diastereomer for another can invert or abolish target engagement [2]. Consequently, procurement of a stereochemically undefined or incorrect isomer carries the quantifiable risk of irreproducible structure–activity relationships, wasted screening resources, and misleading hit-to-lead decisions .

Quantitative Differentiation Evidence for (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole


Stereochemical Identity: Defined (3aR,5S) Diastereomer vs. (3aR,5R) Diastereomer Procurement Risk

The target compound bears the (3aR,5S) absolute configuration, establishing a cis relationship between the 3a ring junction hydrogen and the 5-methyl substituent, as confirmed by InChI stereochemistry (t5-,6-/m0/s1) and canonical SMILES (C[C@H]1C[C@H]2CON=C2CO1) . Its commercially available diastereomer (3aR,5R)-5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole (CAS 1220327-45-6) possesses a trans configuration at these centers (SMILES: C[C@@H]1C[C@H]2CON=C2CO1) . In the bicyclic isoxazole GABA analogue class (e.g., THIP/Gaboxadol series), a change in stereochemistry at the corresponding bridgehead position was demonstrated to alter AMPA receptor subtype selectivity—compound 5 (a specific diastereomer) showed higher binding affinity at GluA1/2 vs. GluA3/4, whereas its isomeric analogue 5-HPCA bound all subtypes with comparable potency [1]. While direct head-to-head pharmacological data for the (3aR,5S) vs. (3aR,5R) pair have not been published in the peer-reviewed literature, class-level SAR precedent establishes that stereochemical identity at the ring junction is a critical determinant of biological target engagement and cannot be assumed interchangeable [1][2].

Stereochemistry Diastereomer differentiation Medicinal chemistry building blocks

Three-Dimensionality (Fsp³ = 0.86): Saturation Advantage vs. Flat Aromatic Isoxazole Intermediates

The fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.86 (6 out of 7 carbon atoms are sp³), as reported by Fluorochem's calculated physicochemical profile . This places the compound in the upper quartile of saturation for small-molecule building blocks and substantially exceeds the Fsp³ of typical flat, aromatic isoxazole intermediates (e.g., 3,5-dimethylisoxazole: Fsp³ ≈ 0.33) . In a landmark analysis by Lovering et al. (2009), higher Fsp³ was statistically associated with improved clinical success rates (P < 0.001), attributed to enhanced solubility, reduced off-target promiscuity, and more selective protein–ligand interactions conferred by three-dimensional molecular shape [1]. A 2020 follow-up review collated multiple HTS case studies confirming that increasing saturation correlates positively with favorable ADME and pharmacokinetic outcomes across diverse target classes [2].

Fsp3 Drug-likeness Fragment-based drug discovery Clinical developability

Lipophilicity (LogP = 0.74) Within CNS-Optimal Range vs. Higher-LogP Isoxazole Derivatives

The calculated LogP of (3aR,5S)-5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole is 0.74 . This falls within—and notably at the lower-hydrophilic end of—the optimal cLogP range (1.3–3.0) established for CNS-penetrant small molecules in multiparameter optimization (CNS MPO) scoring systems [1]. For comparison, many substituted aromatic isoxazole intermediates (e.g., 3,5-diaryl isoxazoles) exhibit cLogP values of 3.5–5.0, which exceed the CNS MPO desirable upper limit of ≤3 [2]. The compound's LogP of 0.74, combined with its low molecular weight (141.17 Da) and zero H-bond donors, yields a favorable CNS MPO profile (estimated score ≥ 5.0 out of 6) that predicts a high probability of blood–brain barrier penetration when incorporated into final drug candidates [1][3].

LogP CNS drug design Blood-brain barrier penetration Lipophilicity

Commercial Availability and Pricing: (3aR,5S) vs. (3aR,5R) Diastereomer Cost Comparison

As of May 2026, (3aR,5S)-5-methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole (CAS 1613393-51-3) is commercially available from multiple reputable vendors including Fluorochem (purity 96%, prices: 100 mg £373, 250 mg £596, 1 g £1,489) , Combi-Blocks (purity 95%) , MolCore (purity ≥98%, ISO-certified) , and CymitQuimica (purity 96%) . In contrast, the (3aR,5R) diastereomer (CAS 1220327-45-6) is listed by Chemshuttle at $4,800.00 for an unspecified quantity at 95% purity . While the pricing structures are not directly comparable on a per-gram basis due to incomplete unit specifications for the comparator, the (3aR,5S) isomer benefits from multi-vendor competition and multiple stock locations (UK, Germany, China), reducing single-supplier dependency and lead-time risk .

Procurement cost Commercial availability Building block sourcing Diastereomer pricing

Isoxazole Pharmacophore Embedded in a Conformationally Constrained Bicyclic Scaffold vs. Flexible Chain Isoxazoles

The isoxazole ring is a privileged pharmacophore present in multiple FDA-approved drugs (e.g., valdecoxib, sulfisoxazole) and provides versatile binding interactions including hydrogen bonding via the endocyclic N and O atoms and π-stacking via the aromatic ring [1]. In the target compound, the isoxazole is rigidly fused to a tetrahydropyran ring, locking the pharmacophore into a defined three-dimensional orientation that eliminates the rotational flexibility present in chain-substituted isoxazoles (e.g., 5-methyl-3-alkyl-isoxazoles) [2]. This conformational restriction reduces the entropic penalty upon target binding and can enhance binding affinity by 0.5–3.0 kcal/mol (corresponding to a 2–100 fold improvement in Kd) relative to flexible analogs, based on established principles of conformational preorganization in drug design [3]. The scaffold is structurally related to advanced intermediates used in the synthesis of BACE1 (β-secretase) inhibitors for Alzheimer's disease, where the rigid pyrano-isoxazole core contributes to both potency and CNS penetration .

Isoxazole pharmacophore Conformational restriction Bioisostere Target engagement

Procurement-Relevant Application Scenarios for (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole


CNS Lead Optimization: BACE1 and GABA Receptor Modulator Programs

Programs targeting Alzheimer's disease (BACE1) or neurological disorders (GABA receptor modulation) benefit from the compound's CNS-favorable LogP (0.74) and low molecular weight (141.17 Da) . The rigid pyrano-isoxazole core provides a synthetically tractable scaffold for late-stage diversification into potent, low-clearance, CNS-penetrant clinical candidates, as demonstrated by thioamidine-based BACE1 inhibitors . The defined (3aR,5S) stereochemistry ensures consistent structure–activity relationships across analog series.

Fragment-Based Drug Discovery (FBDD) and 3D Fragment Library Construction

The compound's high Fsp³ (0.86), low molecular weight, and defined stereochemistry make it an ideal component of three-dimensional fragment libraries, which are statistically associated with improved hit-to-lead progression rates compared to traditional flat (Fsp³ < 0.45) fragment collections . Its two asymmetric centers provide synthetic handles for stereoselective elaboration.

Stereochemical SAR Exploration of Isoxazole-Containing Chemical Series

For medicinal chemistry teams investigating the impact of stereochemistry on target engagement, the (3aR,5S) compound can be systematically compared with its (3aR,5R) diastereomer (CAS 1220327-45-6) in matched molecular pair analyses to deconvolute the contribution of stereochemistry to potency, selectivity, and ADME properties .

Advanced Intermediate for Parallel Synthesis and Library Production

As a key building block with available purity up to 98% (ISO-certified from MolCore) and multi-gram commercial supply, the compound supports parallel synthesis workflows for generating focused libraries of pyrano-isoxazole derivatives for HTS campaigns . The isoxazole ring serves as a bioisostere for carboxylic acids, amides, and enolic β-dicarbonyl moieties, enabling scaffold-hopping strategies.

Quote Request

Request a Quote for (3aR,5S)-5-Methyl-3a,4,5,7-tetrahydro-3H-pyrano[3,4-c]isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.